molecular formula C6H10N4 B8730381 3-hydrazinyl-2,5-dimethylPyrazine

3-hydrazinyl-2,5-dimethylPyrazine

Cat. No. B8730381
M. Wt: 138.17 g/mol
InChI Key: JIYZRGBJTOMYRD-UHFFFAOYSA-N
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Patent
US07390809B2

Procedure details

To a solution of 3-hydrazino-2,5-dimethylpyrazine (2.00 g, 14.5 mmol) from Step A in 75 mL of water was added approximately 1 g (wet) Raney Ni, 50% slurry in water. After stirring at reflux for 2 h, the reaction mixture was filtered hot through Celite, and subsequently washed with hot water, followed by dichloromethane. The concentrated residues were suspended in ethylenediamine and heated at 50° C. for 30 min with stirring. Concentration followed by purification by flash chromatography (silica gel, 50% ethyl acetate/hexane) yielded the title compound. LC/MS 124 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[C:4]([CH3:10])=[N:5][CH:6]=[C:7]([CH3:9])[N:8]=1)N>O.[Ni]>[CH3:10][C:4]1[C:3]([NH2:1])=[N:8][C:7]([CH3:9])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N(N)C=1C(=NC=C(N1)C)C
Name
Quantity
75 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered hot through Celite
WASH
Type
WASH
Details
subsequently washed with hot water
STIRRING
Type
STIRRING
Details
with stirring
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
followed by purification by flash chromatography (silica gel, 50% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC(=CN1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.